
4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that contains both a triazole and a tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole with 1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole and tetrahydropyridine rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The tetrahydropyridine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-methyl-1H-1,2,3-triazol-5-yl)piperidine
- 4-(1-methyl-1H-1,2,3-triazol-5-yl)aniline
- 4-[(1-methyl-1H-1,2,3-triazol-5-yl)carbonyl]pyridine
Uniqueness
4-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,6-tetrahydropyridine is unique due to the combination of the triazole and tetrahydropyridine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C8H12N4 |
|---|---|
Peso molecular |
164.21 g/mol |
Nombre IUPAC |
4-(3-methyltriazol-4-yl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C8H12N4/c1-12-8(6-10-11-12)7-2-4-9-5-3-7/h2,6,9H,3-5H2,1H3 |
Clave InChI |
ICPCEPQOTOYOOV-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=N1)C2=CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


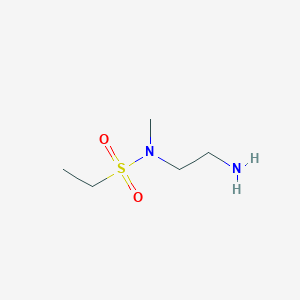
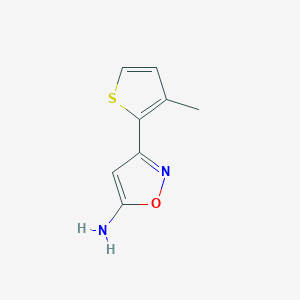

![3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13575194.png)
![N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide](/img/structure/B13575196.png)
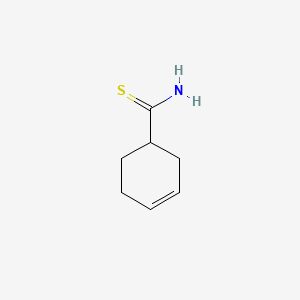
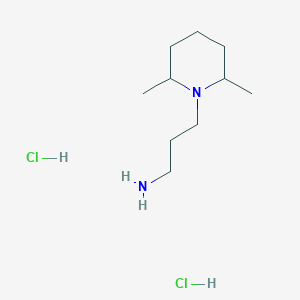
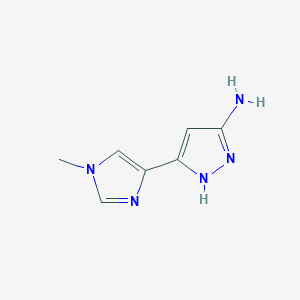

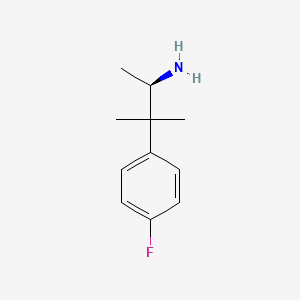

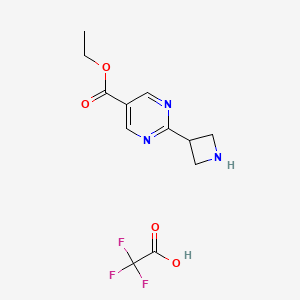
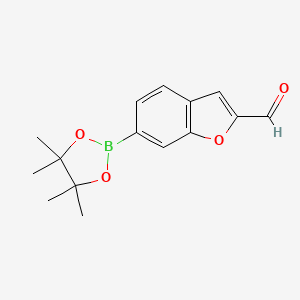
![Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13575263.png)
